![molecular formula C19H15F3N2O4 B2933304 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 953232-44-5](/img/structure/B2933304.png)
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
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Description
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide, commonly known as TFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Organic Synthesis and Catalysis
This compound may serve as a precursor in organic synthesis, particularly in the development of new catalytic protocols aiming for more sustainable chemistry. The presence of the isoxazole ring and the dimethoxyphenyl group could be exploited in catalytic cycles, potentially aiding in the Michael addition of N-heterocycles to chalcones .
Development of Bioactive Molecules
The structural features of this compound, including the isoxazole ring and the dimethoxyphenyl moiety, suggest potential bioactivity. It could be used in the synthesis of novel bioactive molecules, such as β-azolyl ketones, which are known to exhibit a variety of biological effects .
Agrochemical Formulations
Compounds with similar structures have been described as components in agrochemical formulations, such as fungicides, bactericides, and herbicides . This compound could be explored for its efficacy in plant protection and yield enhancement.
properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c1-26-14-6-3-10(7-16(14)27-2)15-8-11(24-28-15)9-17(25)23-13-5-4-12(20)18(21)19(13)22/h3-8H,9H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWICSMLDOGJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide |
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